molecular formula C17H18O3 B13912284 (E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol

(E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol

Cat. No.: B13912284
M. Wt: 270.32 g/mol
InChI Key: YOGMDXPDDPBUTM-LFYBBSHMSA-N
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Description

(E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol is an organic compound belonging to the class of chalcones. Chalcones are natural products found in several plant species and are known for their broad spectrum of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol typically involves the condensation of 4-methoxybenzaldehyde with acetophenone derivatives under basic conditions. The reaction is often carried out using a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation. The compound’s ability to bind to estrogen receptors (ERα) and inhibit their activity is one of the key pathways through which it exerts its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to interact with estrogen receptors and inhibit cancer cell proliferation sets it apart from other similar compounds .

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C17H18O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12,17-18H,1-2H3/b12-5+

InChI Key

YOGMDXPDDPBUTM-LFYBBSHMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(C2=CC=C(C=C2)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC(C2=CC=C(C=C2)OC)O

Origin of Product

United States

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